ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate
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Overview
Description
Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate typically involves the condensation of an appropriate hydrazine derivative with a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Step 1: Synthesis of the hydrazine derivative.
Step 2: Condensation reaction with the carbonyl compound.
Step 3: Purification of the final product using recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: Substitution reactions can occur at the hydrazone or pyrrole moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-[2-(2-chlorophenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate
- Ethyl (2E)-2-[2-(2-nitrophenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate
- Ethyl (2E)-2-[2-(2-hydroxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate
Uniqueness
Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazinylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
ethyl 5-[(2-methoxyphenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19N3O3/c1-5-22-16(20)14-10(2)15(17-11(14)3)19-18-12-8-6-7-9-13(12)21-4/h6-9,17H,5H2,1-4H3 |
InChI Key |
HZRQGCZAJPDCQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=CC=C2OC)C |
Origin of Product |
United States |
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